molecular formula C8H9F3N2 B13043436 (1R)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine

(1R)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine

Cat. No.: B13043436
M. Wt: 190.17 g/mol
InChI Key: XFBPUXNYVSSZPN-SSDOTTSWSA-N
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Description

(1R)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine is a chiral amine characterized by a trifluoromethyl group attached to a stereogenic carbon center and a 3-methyl-substituted 2-pyridyl ring. This compound belongs to a broader class of fluorinated ethylamines with applications in pharmaceuticals, agrochemicals, and materials science. Its molecular formula is C₈H₉F₃N₂, with a molecular weight of 176.14 g/mol (based on analogous compounds in ). The stereochemistry (1R) confers specificity in biological interactions, making it valuable in enantioselective synthesis and drug design.

Key physicochemical properties include high lipophilicity due to the trifluoromethyl group and aromatic nitrogen, which enhance membrane permeability. It is commercially available with purity levels ≥95% (), and its hydrochloride salt (CAS: 1391359-82-2) is also documented ().

Properties

Molecular Formula

C8H9F3N2

Molecular Weight

190.17 g/mol

IUPAC Name

(1R)-2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethanamine

InChI

InChI=1S/C8H9F3N2/c1-5-3-2-4-13-6(5)7(12)8(9,10)11/h2-4,7H,12H2,1H3/t7-/m1/s1

InChI Key

XFBPUXNYVSSZPN-SSDOTTSWSA-N

Isomeric SMILES

CC1=C(N=CC=C1)[C@H](C(F)(F)F)N

Canonical SMILES

CC1=C(N=CC=C1)C(C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine typically involves the introduction of the trifluoromethyl group and the pyridyl ring onto an ethylamine scaffold. One common method involves the reaction of a pyridyl derivative with a trifluoromethylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(1R)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

(1R)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s closest analogs differ in substituents on the pyridyl ring or aromatic backbone. A comparative analysis is provided below:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
(1R)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine 3-methyl-2-pyridyl C₈H₉F₃N₂ 176.14 High enantiomeric purity; drug intermediate 15, 13
(R)-2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine 4-(CF₃)-phenyl C₉H₇F₆N 243.15 Enhanced lipophilicity; agrochemical use 14, 18
(1R)-2,2,2-Trifluoro-1-(2,3,4-trimethoxyphenyl)ethylamine 2,3,4-trimethoxyphenyl C₁₁H₁₄F₃NO₃ 265.23 Polar substituents; potential CNS activity 12, 17
(R)-2,2,2-Trifluoro-1-(p-tolyl)ethylamine 4-methylphenyl C₉H₁₀F₃N 189.18 Balanced solubility; catalytic ligand 18
2,2,2-Trifluoro-1-(1-methylindol-3-yl)ethylamine 1-methylindol-3-yl C₁₁H₁₁F₃N₂ 228.22 Heterocyclic diversity; oncology research 12

Key Observations :

  • Electron-Withdrawing Groups (e.g., trifluoromethyl in ): Increase metabolic stability but reduce solubility.
  • Methoxy Groups (): Enhance hydrogen-bonding capacity, improving target affinity in neurological applications.
  • Heteroaromatic Substitutions (e.g., indole in ): Expand π-π stacking interactions in receptor binding.

Critical Analysis of Data Sources

  • Physical Properties : Molecular weights and purity data are consistent across suppliers (–15, 18).
  • Structural Diversity : Patent literature () emphasizes trifluoromethyl and pyridyl motifs in bioactive molecules, supporting the compound’s relevance.
  • Limitations : Direct pharmacological data for the 3-methylpyridyl variant are scarce; inferences are drawn from structural analogs.

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